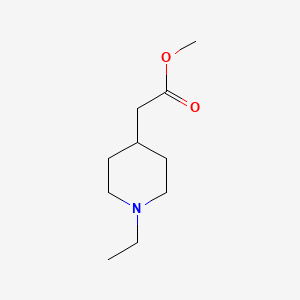

Methyl 2-(1-ethylpiperidin-4-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(1-ethylpiperidin-4-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-3-11-6-4-9(5-7-11)8-10(12)13-2/h9H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRICSFRPSSGSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of Methyl 2 1 Ethylpiperidin 4 Yl Acetate

Mechanistic Studies of Ester Hydrolysis and Formation

The ester functional group is a key reactive site in Methyl 2-(1-ethylpiperidin-4-yl)acetate, susceptible to both hydrolysis and formation via esterification, processes which are typically catalyzed by acid or base.

Ester Hydrolysis: The hydrolysis of the methyl ester to its corresponding carboxylic acid, 2-(1-ethylpiperidin-4-yl)acetic acid, can proceed through two primary mechanisms depending on the pH of the solution.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by a proton transfer and the elimination of methanol (B129727) to yield the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate which then collapses, eliminating the methoxide (B1231860) ion and forming the carboxylic acid. The methoxide ion subsequently deprotonates the carboxylic acid, driving the reaction to completion.

Kinetic studies on analogous piperidylacetate esters have shown that hydrolysis can be specifically catalyzed by hydronium and hydroxyl ions. researchgate.net The reaction rates are dependent on pH, with a catalytic catenary curve often observed, indicating a pH at which the hydrolysis rate is minimal. researchgate.net

Ester Formation (Esterification): The synthesis of this compound from 2-(1-ethylpiperidin-4-yl)acetic acid and methanol is typically achieved through Fischer esterification. This reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid. The mechanism is the reverse of acid-catalyzed hydrolysis.

Reactivity of the Piperidine (B6355638) Ring System

The 1-ethylpiperidine (B146950) moiety exhibits reactivity centered on the nitrogen atom and is characterized by specific stereochemical behaviors.

The tertiary amine nitrogen in the piperidine ring is nucleophilic and readily undergoes oxidation. Treatment with an oxidizing agent, such as hydrogen peroxide (H₂O₂) or a peroxyacid like meta-chloroperoxybenzoic acid (mCPBA), converts the tertiary amine to a tertiary amine N-oxide. chem-station.comnih.gov

The reaction involves the attack of the nitrogen's lone pair of electrons on the electrophilic oxygen atom of the oxidizing agent. This transformation is a common metabolic pathway for many tertiary amine-containing compounds and can significantly alter the polarity and biological properties of the molecule. google.comgoogle.com The resulting N-oxides are often more water-soluble than their parent amines. nih.gov

Table 1: Common Oxidizing Agents for Tertiary Amine Oxidation

| Oxidizing Agent | Formula | Typical Conditions |

| Hydrogen Peroxide | H₂O₂ | Aqueous or alcoholic solution, often with a catalyst |

| meta-Chloroperoxybenzoic acid | mCPBA | Chlorinated solvents (e.g., CH₂Cl₂) at room temperature |

| Sodium Percarbonate | 2Na₂CO₃·3H₂O₂ | Often used with a rhenium-based catalyst |

| Urea-Hydrogen Peroxide | CH₆N₂O₃ | Solid-state or in various solvents |

The piperidine ring typically adopts a stable chair conformation to minimize steric and torsional strain. chemrevlett.com In this compound, the bulky 1-ethyl and 4-acetate substituents are expected to preferentially occupy equatorial positions.

The nitrogen atom in the piperidine ring is trivalent and pyramidal, possessing a lone pair of electrons. This configuration allows for a process known as nitrogen inversion, where the nitrogen atom rapidly oscillates through a planar transition state, effectively inverting its stereochemistry like an umbrella turning inside out. rsc.org This process is generally rapid at room temperature for simple amines. The energy barrier for this inversion can be influenced by the steric bulk of the N-substituent and the constraints of the ring system. rsc.org This dynamic process means that any axial/equatorial character of the N-ethyl group is averaged out on the NMR timescale at ambient temperatures.

Functional Group Interconversions on the Acetate (B1210297) Side Chain

The acetate side chain offers several avenues for chemical modification beyond simple hydrolysis. The ester can be converted into other functional groups, which is a common strategy in the synthesis of derivatives.

Amide Formation: The methyl ester can be converted to an amide by reaction with an amine (R-NH₂). This aminolysis is often slower than hydrolysis and may require heating or catalysis. A more common route involves first hydrolyzing the ester to the carboxylic acid, converting the acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), and then reacting the acyl chloride with an amine to form the desired amide. google.com

Reduction to an Alcohol: The ester group can be reduced to a primary alcohol, 2-(1-ethylpiperidin-4-yl)ethanol. This transformation is typically accomplished using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Investigation of Reaction Kinetics and Pathway Elucidation

Understanding the kinetics of reactions involving this compound is crucial for controlling reaction outcomes and optimizing conditions. Kinetic studies on the hydrolysis of similar esters have determined key thermodynamic and kinetic parameters. researchgate.net For instance, the pseudo-first and second-order velocity constants for ion-catalyzed hydrolysis can be determined by monitoring the reaction progress over time under controlled pH and temperature. researchgate.net

Table 2: Example Kinetic Data for Hydrolysis of a Structurally Related Piperidylacetate

| Parameter | Value |

| pH of Minimum Hydrolysis Rate (at 80°C) | 2.86 |

| Energy of Activation (Imidazole-catalyzed) | 7.1 ± 0.5 kcal/mole |

| Entropy of Activation (Imidazole-catalyzed) | -38.2 e.u. |

| (Data adapted from a study on Methyl DL-α-Phenyl-2-piperidylacetate for illustrative purposes) researchgate.net |

Kinetic models, such as those based on Eley–Rideal (ER) or Langmuir–Hinshelwood (LH) mechanisms, are often employed to correlate experimental data and elucidate the reaction pathway, particularly in catalyzed reactions. researchgate.net These models help to determine whether the reaction is controlled by surface reaction rates, mass transfer, or adsorption/desorption steps.

Regioselectivity and Chemoselectivity in Transformations

Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preference for reaction at one position over another. slideshare.netwikipedia.org

Chemoselectivity: The presence of both a tertiary amine and an ester allows for high chemoselectivity based on the choice of reagent.

Oxidation: An oxidant like H₂O₂ will selectively oxidize the electron-rich nitrogen atom to the N-oxide without affecting the ester group.

Reduction: A strong hydride reagent like LiAlH₄ will selectively reduce the ester to an alcohol, leaving the piperidine ring and its C-N bonds intact.

Acid-Base Reactions: The tertiary amine is basic and will be protonated by acids. This property can be used to protect the amine group during reactions at the ester side chain or to facilitate purification. chemicalbook.com

Regioselectivity: Regioselectivity would become a key consideration if reactions were performed on the piperidine ring's carbon framework itself. For example, in hypothetical C-H activation or halogenation reactions, the presence of the existing substituents would direct the incoming reagent to a specific position on the ring. The electronic and steric effects of the N-ethyl and C4-acetate groups would influence the reactivity of the C-H bonds at different positions (e.g., C2/C6 vs. C3/C5). youtube.com

Stereochemical Control and Asymmetric Synthesis of Chiral Methyl 2 1 Ethylpiperidin 4 Yl Acetate Derivatives

Enantioselective Synthesis Strategies for Chiral Piperidines

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For piperidine (B6355638) derivatives, this is critical as different enantiomers can have vastly different pharmacological effects. Key strategies include asymmetric catalysis, the use of chiral auxiliaries, and biocatalysis.

Asymmetric Catalysis: This approach utilizes a chiral catalyst to create a chiral product from an achiral or racemic starting material.

Asymmetric Hydrogenation: The reduction of prochiral pyridine (B92270) or tetrahydropyridine (B1245486) precursors is a powerful method. For instance, asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts using iridium(I) catalysts with P,N-ligands can yield chiral piperidines. nih.gov Similarly, ruthenium(II) complexes have been effectively used for the asymmetric hydrogenation of enamine intermediates to produce piperidines with high enantioselectivity. nih.gov

Catalytic Cyclization: Copper-catalyzed intramolecular cyclizative alkene aminoboration has been developed for synthesizing chiral 2,3-disubstituted piperidines. nih.gov This method can achieve high yields and excellent enantiomeric excess (ee), for example, producing a key intermediate for the NK1 antagonist L-733,060 in 62% yield and 96% ee. nih.gov

Organocatalysis: Chiral organocatalysts have been employed in biomimetic approaches. For example, the Mannich addition of ketones to cyclic imines like Δ¹-piperideine can be catalyzed by chiral amines to produce 2-substituted piperidines with up to 97% ee. acs.org

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group temporarily incorporated into a non-chiral starting material to direct the stereoselective formation of a new stereocenter.

Phenylglycinol-derived Lactams: Chiral bicyclic lactams, prepared from the cyclodehydration of δ-oxoacids with (R)-phenylglycinol, are versatile intermediates. nih.govrsc.org These lactams can be manipulated to produce a variety of enantiomerically pure substituted piperidines, including a concise synthesis of the alkaloid (−)-anabasine. rsc.org

Sulfinamides: Enantiopure tert-butanesulfinamide is a widely used chiral auxiliary. It can be used to synthesize N-tert-butanesulfinylimines, which then undergo diastereoselective additions or cycloadditions to create chiral piperidine precursors. researchgate.net

Biocatalysis: Enzymes offer high selectivity under mild conditions. Transaminases, for example, can be used for the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones, achieving analytical yields up to 90% and enantiomeric excesses greater than 99.5% for both enantiomers. acs.org

| Strategy | Example Method | Key Features | Reported Enantioselectivity (ee) |

|---|---|---|---|

| Asymmetric Catalysis | Cu-catalyzed Cyclizative Aminoboration | Direct formation of chiral substituted piperidines from acyclic precursors. nih.gov | Up to 96% nih.gov |

| Asymmetric Catalysis | Organocatalytic Mannich Reaction | Biomimetic, protection-group-free approach. acs.org | Up to 97% acs.org |

| Chiral Auxiliaries | Phenylglycinol-derived Lactams | Versatile intermediates for diverse substitution patterns. nih.govrsc.org | High (enantiodivergent synthesis possible) rsc.org |

| Biocatalysis | Transaminase-catalyzed Cyclization | Access to both enantiomers with high purity; mild reaction conditions. acs.org | >99.5% acs.org |

Diastereoselective Approaches to Substituted Piperidines

Diastereoselective synthesis controls the relative stereochemistry of multiple stereocenters within a molecule. For polysubstituted piperidines, this is essential for defining the three-dimensional arrangement of functional groups.

Hydrogenation of Substituted Pyridines: The hydrogenation of substituted pyridines often proceeds with high diastereoselectivity, typically affording cis-substituted piperidines. This method can be used to generate libraries of regio- and diastereoisomers of methyl-substituted pipecolinates. rsc.org

Cyclization Reactions: The stereochemical outcome of cyclization reactions can be controlled to produce specific diastereomers.

An iron(III) chloride-catalyzed cyclization of allylic substrates has been shown to produce cis-2,6-disubstituted piperidines with high diastereoselectivity (cis/trans ratios from 90/10 to 99/1). acs.org The high selectivity is attributed to a thermodynamic equilibration that favors the more stable cis-isomer. acs.org

Intramolecular aza-Michael reactions can proceed with high stereocontrol, where the formation of the six-membered piperidine ring through a chair-like transition state dictates the relative orientation of substituents. mtak.hu

Directed Epoxidation and Ring-Opening: Densely substituted piperidines can be synthesized through the diastereoselective epoxidation of tetrahydropyridines, followed by regioselective ring-opening. The directing effect of existing functional groups, such as an amino group, can control the facial selectivity of the epoxidation. nih.gov

Lithiation and Trapping: The α-lithiation of N-Boc protected piperidines followed by trapping with an electrophile is a well-established method for functionalization. The stereoselectivity is often controlled by the conformation of the lithiated intermediate. For example, equatorial lithiation of a conformation where a C2-substituent is axial (to avoid steric strain with the Boc group) can lead to trans-2,6-disubstituted products. rsc.orgrsc.org

| Method | Substrate Type | Key Controlling Factor | Typical Product | Reported Selectivity |

|---|---|---|---|---|

| Pyridine Hydrogenation | Substituted Pyridines | Catalyst approach to the ring | cis-Isomer rsc.org | High diastereoselectivity rsc.org |

| FeCl₃-Catalyzed Cyclization | Allylic Amines | Thermodynamic equilibration | cis-2,6-Disubstituted acs.org | up to 99:1 dr acs.org |

| Directed Epoxidation | Tetrahydropyridines | Hydrogen bonding to directing group | Specific epoxide diastereomer nih.gov | High diastereoselectivity nih.gov |

| Directed Lithiation/Trapping | N-Boc Piperidines | Conformational preference of intermediate | trans-Isomer rsc.org | High regio- and diastereoselectivity rsc.org |

Chiral Pool Synthesis of Piperidine Scaffolds

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids or sugars, as starting materials. This strategy transfers the existing stereochemistry of the starting material to the final product, providing an efficient route to complex chiral molecules.

Phenylglycinol-derived oxazolopiperidone lactams are excellent examples of building blocks used in this approach. nih.gov These lactams, which are readily prepared in both enantiomeric forms, serve as versatile intermediates. They allow for the controlled, stepwise introduction of substituents at various positions on the piperidine ring, leading to enantiopure polysubstituted products. nih.gov This methodology has been successfully applied to the synthesis of a wide range of piperidine-containing natural products and alkaloids. nih.govresearchgate.net

Influence of Stereochemistry on Molecular Interactions and Reactivity

The stereochemistry of a piperidine derivative dictates its three-dimensional shape, which in turn governs its physical properties, reactivity, and biological interactions.

Conformational Preference: Like cyclohexane, the piperidine ring preferentially adopts a chair conformation to minimize steric strain. wikipedia.org In an unsubstituted piperidine, the equatorial conformation of the N-H bond is slightly more stable than the axial one. wikipedia.org However, for N-substituted piperidines, such as N-methylpiperidine, the preference for the equatorial conformation is significantly stronger. wikipedia.org Substituents on the carbon atoms of the ring also have a strong preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions.

Reactivity: The orientation of substituents (axial vs. equatorial) significantly impacts the molecule's reactivity.

Steric Hindrance: An axial substituent can sterically hinder the approach of reagents to that face of the molecule, influencing the stereochemical outcome of subsequent reactions.

Electronic Effects: The piperidine ring's conformation affects the alignment of orbitals, which can influence reactivity. mtak.huresearchgate.net The stability and reactivity of the natural alkaloid piperine, for example, are influenced by the piperidine ring through both steric and electronic effects on the adjacent conjugated system. researchgate.net

Molecular Interactions: The precise spatial arrangement of functional groups is critical for molecular recognition, particularly for the binding of a drug molecule to its biological target.

Receptor Binding: The piperidine moiety is a key structural element in many drugs that target receptors like the histamine (B1213489) H₃ and sigma-1 (σ₁) receptors. nih.gov The stereochemistry and substitution pattern on the piperidine ring are crucial for achieving high affinity and selectivity. For instance, in a series of dual H₃/σ₁ receptor antagonists, the piperidine ring was identified as the most influential structural element for activity at the σ₁ receptor. nih.gov

Physicochemical Properties: The introduction of chiral centers on the piperidine scaffold can modulate physicochemical properties such as solubility and membrane permeability, which are vital for a molecule's pharmacokinetic profile. researchgate.net

Advanced Spectroscopic and Analytical Characterization of Methyl 2 1 Ethylpiperidin 4 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, the precise arrangement of atoms and the connectivity within the Methyl 2-(1-ethylpiperidin-4-yl)acetate molecule can be determined.

¹H NMR and ¹³C NMR Spectral Analysis

¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to display distinct signals corresponding to the ethyl group, the piperidine (B6355638) ring protons, the acetate (B1210297) methyl group, and the methylene (B1212753) protons of the acetate side chain. The ethyl group would be characterized by a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂), arising from coupling with each other. The protons on the piperidine ring would likely appear as a series of complex multiplets in the aliphatic region of the spectrum. The methyl protons of the acetate group would present as a sharp singlet, and the adjacent methylene protons would likely be a doublet.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. Key expected signals would include those for the carbonyl carbon of the ester, the methoxy (B1213986) carbon, the carbons of the piperidine ring, and the carbons of the N-ethyl group. The chemical shifts of the piperidine ring carbons are influenced by the N-alkylation.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl-CH₃ | ~1.1 (triplet) | ~12 |

| Ethyl-CH₂ | ~2.4 (quartet) | ~52 |

| Piperidine-H2, H6 | Multiplet | ~54 |

| Piperidine-H3, H5 | Multiplet | ~31 |

| Piperidine-H4 | Multiplet | ~35 |

| Acetate-CH₂ | ~2.2 (doublet) | ~41 |

| Acetate-C=O | - | ~173 |

| Acetate-OCH₃ | ~3.7 (singlet) | ~51 |

Note: These are predicted values based on analogous structures and may vary from experimental data.

Two-Dimensional NMR Techniques (HSQC, HMBC) for Assignment

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

HSQC: This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would allow for the definitive assignment of each protonated carbon in the piperidine ring and the side chains.

HMBC: The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons, such as the carbonyl carbon of the ester, by observing its correlation with the acetate methylene protons and the methoxy protons. It would also confirm the connectivity between the ethyl group and the nitrogen atom of the piperidine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula of this compound as C₁₀H₁₉NO₂.

Electrospray Ionization (ESI) and Electron Impact (EI) Techniques

Both Electrospray Ionization (ESI) and Electron Impact (EI) are common ionization techniques used in mass spectrometry.

ESI: As a soft ionization technique, ESI is particularly useful for determining the molecular weight of the compound as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This would be expected to be the base peak or a very prominent peak in the ESI mass spectrum.

EI: Electron Impact is a higher-energy ionization technique that leads to extensive fragmentation of the molecule. The resulting fragmentation pattern provides a "fingerprint" of the compound and can be used to deduce its structure. Common fragmentation pathways for this molecule would likely involve the loss of the ethyl group, the methoxy group, or cleavage of the piperidine ring.

Interactive Data Table: Expected Mass Spectrometry Data

| Technique | Ion | Expected m/z | Information Provided |

| HRMS (ESI) | [M+H]⁺ | Calculated for C₁₀H₂₀NO₂⁺ | Precise mass and elemental composition |

| MS (ESI) | [M+H]⁺ | 186.14 | Molecular weight confirmation |

| MS (EI) | M⁺ | 185.14 | Molecular ion |

| MS (EI) | [M-C₂H₅]⁺ | 156.11 | Loss of the ethyl group |

| MS (EI) | [M-OCH₃]⁺ | 154.12 | Loss of the methoxy group |

Note: The m/z values are nominal masses.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present. A strong absorption band around 1735 cm⁻¹ would be indicative of the C=O stretching of the ester group. The C-O stretching vibrations of the ester would likely appear in the region of 1250-1000 cm⁻¹. The C-H stretching vibrations of the aliphatic ethyl and piperidine groups would be observed in the 2800-3000 cm⁻¹ region.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would provide complementary information. The C-C bond vibrations within the piperidine ring and the symmetric C-H stretching vibrations would be expected to show strong signals in the Raman spectrum.

Interactive Data Table: Key IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=O (Ester) | Stretching | ~1735 (Strong) | Weak |

| C-O (Ester) | Stretching | 1250-1000 (Strong) | Moderate |

| C-H (Aliphatic) | Stretching | 2800-3000 (Strong) | Strong |

| C-N (Amine) | Stretching | 1150-1020 (Moderate) | Moderate |

| C-C | Stretching | - | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. While specific crystallographic data for this compound is not widely published, analysis of closely related piperidine derivatives provides significant insight into its likely solid-state structure. For instance, studies on compounds like (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone and various N-substituted piperidin-4-ones reveal common structural motifs that are applicable. chemrevlett.comnih.gov

Crystal Packing and Intermolecular Interactions (e.g., C-H…π, H…H)

In the solid state, molecules of piperidine derivatives are organized into a stable crystal lattice through a network of intermolecular forces. In the absence of strong hydrogen bond donors, the crystal packing is typically governed by weaker interactions.

Conformational Analysis in Crystalline State

The conformation of the piperidine ring is a key structural feature. In most crystalline structures of related compounds, the six-membered piperidine ring adopts a stable chair conformation. chemrevlett.comnih.gov This is the lowest energy conformation, minimizing steric strain. Substituents on the ring, such as the acetate group at the 4-position and the ethyl group on the nitrogen, can orient themselves in either axial or equatorial positions. Typically, bulky substituents preferentially occupy the equatorial position to minimize steric hindrance. chemrevlett.com Therefore, it is highly probable that both the 2-(methoxycarbonyl)methyl group and the N-ethyl group of this compound would be found in equatorial orientations in its crystalline state. The dihedral angle between the piperidine ring and the plane of the substituent groups is another important conformational parameter. nih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is an essential tool for verifying the purity of this compound and for isolating it from reaction mixtures. Different chromatographic techniques are employed depending on the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) for Purity

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds. A reversed-phase HPLC method is typically suitable for analyzing compounds like this compound. The basic principle involves partitioning the analyte between a nonpolar stationary phase and a polar mobile phase.

Below are typical parameters for an HPLC purity assessment:

| Parameter | Typical Value/Condition | Purpose |

| Column | C18 (Octadecyl silane), 250 mm x 4.6 mm, 5 µm | Provides a nonpolar stationary phase for separation. |

| Mobile Phase | Acetonitrile (B52724) and Water (with 0.1% formic acid or TFA) | A gradient elution (e.g., 10% to 90% acetonitrile) is often used to separate impurities with a wide range of polarities. The acid additive improves peak shape for basic compounds like piperidines. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detector | UV at 210 nm or Mass Spectrometer (MS) | UV detection is suitable if the compound has a chromophore. MS detection provides higher sensitivity and structural information. |

| Injection Volume | 10 µL | The amount of sample introduced into the system. |

Gas Chromatography (GC) for Volatile Purity

Gas Chromatography (GC) is the method of choice for identifying and quantifying volatile impurities, such as residual solvents from the synthesis process. ispub.comijpsonline.com The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a long capillary column. ispub.com A Flame Ionization Detector (FID) is commonly used due to its high sensitivity to organic compounds. ispub.com

The following table outlines a standard GC method for analyzing volatile impurities:

| Parameter | Typical Value/Condition | Purpose |

| Column | DB-Wax or similar polar capillary column (30 m x 0.25 mm x 0.50 µm) | The polar stationary phase effectively separates common polar and nonpolar solvents. researchgate.net |

| Carrier Gas | Helium or Hydrogen | Mobile phase that carries the vaporized sample through the column. researchgate.net |

| Injector | Split/Splitless, 230 °C | Vaporizes the sample for introduction into the column. A split injection is used for concentrated samples. ispub.com |

| Oven Program | Start at 40°C (hold 5 min), ramp at 10°C/min to 200°C (hold 5 min) | The temperature gradient allows for the separation of compounds with different boiling points. ispub.com |

| Detector | Flame Ionization Detector (FID), 250 °C | Detects and quantifies organic compounds as they elute from the column. ispub.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of a chemical reaction, allowing chemists to determine when the starting materials have been consumed and the product has formed. rsc.orgthieme.de

Computational Chemistry and Theoretical Investigations of Methyl 2 1 Ethylpiperidin 4 Yl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometries, energy levels, and various reactivity descriptors.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency for studying molecular systems. For Methyl 2-(1-ethylpiperidin-4-yl)acetate, DFT calculations are crucial for determining its most stable three-dimensional structure and the relative energies of its various conformers.

The primary conformational flexibility in this molecule arises from the piperidine (B6355638) ring and the orientation of its substituents. The piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. nih.gov The ethyl group on the nitrogen and the methyl acetate (B1210297) group at the C4 position can be in either axial or equatorial positions.

Based on studies of similar N-substituted piperidines, the N-ethyl group is expected to have a low barrier to nitrogen inversion, but the conformer with the ethyl group in an equatorial position is generally more stable. osi.lv Similarly, for the C4-substituent, the equatorial orientation is strongly favored energetically to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens of the piperidine ring. nih.goviucr.org DFT calculations, for instance using the B3LYP functional with a 6-31G(d,p) basis set, would allow for precise quantification of these energy differences. nih.govnih.gov

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

| Conformer (C4-substituent) | Relative Energy (kcal/mol) | Predicted Population (298 K) |

| Equatorial | 0.00 | >99% |

| Axial | +5.5 | <1% |

Beyond conformational analysis, DFT is used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of chemical reactivity. A smaller HOMO-LUMO energy gap suggests higher reactivity. dntb.gov.ua Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify electron-rich regions (e.g., around the carbonyl oxygen and the nitrogen atom), which are susceptible to electrophilic attack.

While DFT is a workhorse, other quantum mechanical methods offer a different balance of cost and accuracy.

Ab Initio Methods: These methods, meaning "from the beginning," solve the Schrödinger equation without using empirical parameters. libretexts.orgquora.com Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) can provide highly accurate results, often used as benchmarks. osi.lvlibretexts.org For this compound, high-level ab initio calculations could be used to refine the energies of the most stable conformers found through DFT. osi.lv

Semi-Empirical Methods: These methods are computationally much faster than DFT or ab initio techniques because they use parameters derived from experimental data to simplify calculations. researchgate.net While less accurate, they are useful for initial explorations of large conformational spaces or for studying very large molecular systems.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations typically focus on static, gas-phase molecules at 0 K, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time, including their flexibility and interactions with their environment, such as a solvent. mdpi.comnih.gov

An MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water) and calculating the forces on each atom using a classical force field. By integrating Newton's equations of motion, the trajectory of each atom can be followed over time, typically for nanoseconds to microseconds. mdpi.com

These simulations can reveal:

Conformational Dynamics: The flexibility of the piperidine ring, including the possibility of ring-flipping from one chair conformation to another, can be observed.

Solvent Effects: The simulation can show how solvent molecules arrange themselves around the solute (the solvation shell) and how hydrogen bonding or other interactions with the solvent might influence the preferred conformation of the molecule.

Table 2: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Typical Value/Method |

| Force Field | AMBER, OPLS |

| Solvent Model | TIP3P (for water) |

| System Size | ~10,000 atoms |

| Simulation Time | 100 ns |

| Temperature | 298 K (300 K) |

| Pressure | 1 atm |

Molecular Modeling of Intermolecular Interactions

In a condensed phase (liquid or solid), molecules of this compound interact with each other. Understanding these non-covalent interactions is key to predicting its physical properties. The molecule lacks strong hydrogen bond donors but has acceptors (the nitrogen and oxygen atoms). Therefore, the dominant forces are likely to be dipole-dipole and dispersion (van der Waals) interactions. researchgate.net

Table 3: Example of Calculated Pairwise Interaction Energies (kcal/mol) for a Piperidine Derivative

| Interaction Type | Electrostatic | Polarization | Dispersion | Repulsion | Total Energy |

| C-H···O | -4.6 | -1.5 | -9.7 | +4.2 | -11.6 |

| H···H contacts | -1.0 | -0.5 | -7.5 | +2.6 | -6.4 |

Data adapted from studies on analogous systems for illustrative purposes. nih.gov

Theoretical Predictions for Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products. This involves locating and characterizing the transition state (TS), which is the energy maximum along the reaction coordinate. rsc.orgumw.edu

For this compound, potential reactions for study could include its synthesis or degradation, such as the hydrolysis of the ester group. Theoretical calculations (usually with DFT) can be used to:

Locate Transition State Geometries: Find the specific molecular structure of the transition state. rsc.org

Calculate Activation Energies (ΔG‡): Determine the energy barrier that must be overcome for the reaction to proceed. A higher activation energy corresponds to a slower reaction rate. nih.gov

Identify the Rate-Determining Step: In a multi-step reaction, the step with the highest activation energy is the rate-determining step. umw.eduumw.edu

Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products. rsc.org

Table 4: Hypothetical Calculated Activation Energies for a Reaction Pathway

| Reaction Step | Transition State | Activation Energy (ΔG‡) (kcal/mol) |

| Step 1: Nucleophilic attack | TS1 | +15.2 |

| Step 2: Proton transfer | TS2 | +8.5 |

| Step 3: Leaving group departure | TS3 | +12.1 |

In this hypothetical example, Step 1 would be the rate-determining step.

Applications of Methyl 2 1 Ethylpiperidin 4 Yl Acetate As a Chemical Intermediate and Scaffold

Role in the Synthesis of Complex Organic Molecules

The utility of Methyl 2-(1-ethylpiperidin-4-yl)acetate as an intermediate stems from the chemical reactivity of its constituent parts, primarily the ester group. This functional group can be readily transformed, allowing for the elongation of the carbon chain and the introduction of new functionalities. For instance, the ester can undergo hydrolysis to the corresponding carboxylic acid, which can then be activated and coupled with various nucleophiles.

One of the most common transformations is the formation of amide bonds. researchgate.netfishersci.co.uk The carboxylic acid derived from this compound can be reacted with a wide range of primary and secondary amines using standard peptide coupling reagents to form amide derivatives. nih.gov This reaction is fundamental in medicinal chemistry for linking molecular fragments.

Furthermore, the ester can be reduced to the corresponding primary alcohol, 2-(1-ethylpiperidin-4-yl)ethanol. This alcohol can then participate in a variety of subsequent reactions, such as etherification, oxidation to the corresponding aldehyde, or conversion to a leaving group for nucleophilic substitution, further expanding its synthetic utility. The piperidine (B6355638) ring itself provides a stable, non-aromatic scaffold that can be incorporated into larger, more complex structures, such as those found in certain classes of alkaloids or synthetic pharmaceutical compounds. mdma.ch

Precursor for Diversified Piperidine Derivatives

The structural features of this compound allow for the synthesis of a diverse array of other piperidine derivatives. The compound serves as a starting point for modifications at the acetate (B1210297) side chain. As previously mentioned, hydrolysis of the methyl ester yields the corresponding carboxylic acid, 2-(1-ethylpiperidin-4-yl)acetic acid. This acid is a key intermediate for creating a library of amides and esters.

The following table summarizes the potential chemical transformations of this compound and the resulting classes of piperidine derivatives.

| Starting Material | Reagent(s) | Product Class |

| This compound | 1. NaOH or LiOH (hydrolysis)2. Amine, Coupling agent (e.g., EDC, HOBt) nih.gov | N-Substituted 2-(1-ethylpiperidin-4-yl)acetamides |

| This compound | Alcohol, Acid or Base catalyst (transesterification) | Alkyl 2-(1-ethylpiperidin-4-yl)acetates |

| This compound | LiAlH₄ or NaBH₄ (reduction) | 2-(1-ethylpiperidin-4-yl)ethanol |

| 2-(1-ethylpiperidin-4-yl)ethanol | Oxidizing agent (e.g., PCC, Swern oxidation) | (1-ethylpiperidin-4-yl)acetaldehyde |

These transformations highlight the role of this compound as a versatile precursor. Each new derivative can be further functionalized, leading to a significant expansion of the chemical space accessible from this single intermediate. For example, the synthesis of various 2,6-disubstituted piperidin-4-ones often involves multi-step reactions where a precursor is modified to introduce desired substituents. chemrevlett.com Similarly, this compound provides a platform for introducing diversity at the 4-position of the piperidine ring.

Development of Chemical Probes for Research (excluding biological activity/clinical)

Chemical probes are essential tools for studying complex systems in chemistry and biology. The development of these probes often requires a molecular scaffold that can be synthetically modified to incorporate reporter groups, such as fluorescent dyes, affinity tags (e.g., biotin), or photo-crosslinkers, without significantly altering the core structure's fundamental properties.

This compound is a suitable candidate for such a scaffold. The synthesis of a chemical probe from this intermediate would typically involve the following conceptual steps:

Hydrolysis: The methyl ester is hydrolyzed to the carboxylic acid, 2-(1-ethylpiperidin-4-yl)acetic acid.

Linker Attachment: The resulting acid is then coupled to a bifunctional linker molecule via an amide bond. This linker often contains a terminal amine or another reactive group at its distal end.

Reporter Conjugation: The terminal group of the linker is then reacted with the desired reporter molecule.

For example, a fluorescent probe could be synthesized by coupling the intermediate's carboxylic acid derivative with an amino-functionalized fluorophore. The piperidine core provides a three-dimensional structure that can be used to position the reporter group in a specific spatial orientation. The synthesis of radiolabeled compounds, such as N-[11C]methylpiperidin-4-yl acetate for use in imaging techniques, demonstrates how the piperidine scaffold can be modified for use as a research tool. nih.gov While this example involves a close structural analog, the principle of modifying the piperidine core or its substituents to create research tools is directly applicable.

Scaffold for Generating Structural Diversity in Chemical Libraries

In the field of chemical library synthesis for screening and discovery, molecular scaffolds provide a core structure upon which a variety of substituents can be placed. The goal is to generate a large number of structurally related compounds, or a library, to explore a wide range of chemical properties. The piperidine ring is considered an important scaffold in this regard. acs.org

This compound can be used as a scaffold in several ways. A common strategy in library synthesis is to start with a common precursor and introduce diversity through a series of reactions. In this case, the precursor would be Methyl 2-(piperidin-4-yl)acetate. sigmaaldrich.combldpharm.com This precursor has two key points for diversification: the piperidine nitrogen and the ester group.

A hypothetical library synthesis could proceed as follows:

N-Alkylation: The secondary amine of Methyl 2-(piperidin-4-yl)acetate can be reacted with a diverse set of alkylating agents (e.g., alkyl halides, aldehydes via reductive amination) to generate a library of N-substituted piperidines. google.comresearchgate.net

Amidation: The resulting library of N-substituted esters can then be reacted with a diverse set of amines to convert the ester group into a wide range of amides.

This two-step diversification approach allows for the rapid generation of a large and structurally diverse library of compounds based on the piperidine-4-yl-acetate scaffold.

The table below illustrates this diversification potential.

| Scaffold | Diversification Point 1 (R¹) | Diversification Point 2 (R²) |

| N-Alkylation Reaction with R¹-X (Alkyl Halide) | Amidation Reaction with HNR²R³ | |

| R¹ = Methyl, Ethyl, Propyl, Benzyl, etc. | NR²R³ = Morpholine, Piperazine, various primary/secondary amines |

Potential in Materials Science as a Precursor (non-physical properties)

While the primary applications of piperidine derivatives are in the life sciences, their unique structural and chemical properties also suggest potential uses as precursors in materials science. The rigid, chair-like conformation of the piperidine ring can be exploited to create well-defined three-dimensional structures.

One potential application is in the synthesis of novel polymers. The ester group of this compound could be chemically modified to introduce a polymerizable functional group. For example, reduction of the ester to the alcohol, followed by reaction with acryloyl chloride, would yield 2-(1-ethylpiperidin-4-yl)ethyl acrylate (B77674). This monomer could then be polymerized or co-polymerized to create materials with piperidine moieties as pendant groups. The presence of the basic nitrogen atom in the polymer side chains could be used to create pH-responsive materials or materials with specific metal-coordinating properties.

Another area of potential is in the construction of supramolecular assemblies or metal-organic frameworks (MOFs). The carboxylic acid derivative, 2-(1-ethylpiperidin-4-yl)acetic acid, could serve as an organic linker. The combination of a carboxylate group for metal coordination and a defined piperidine spacer could lead to the formation of novel, porous materials. The ethyl group on the nitrogen could be varied to tune the steric and electronic properties of the linker, thereby influencing the structure of the final assembly. These applications remain speculative but are based on the known principles of materials synthesis and the chemical functionalities present in the molecule.

Advanced Synthetic Methodologies and Process Optimization

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods.

In the context of synthesizing Methyl 2-(1-ethylpiperidin-4-yl)acetate, microwave assistance can be particularly beneficial for the N-alkylation step, where the secondary amine of methyl 2-(piperidin-4-yl)acetate is reacted with an ethylating agent like ethyl iodide or ethyl bromide. Research on analogous structures, such as the N-alkylation of isatin (B1672199) and the synthesis of piperidinyl quinoline (B57606) derivatives, demonstrates the profound impact of this technology. nih.govresearchgate.net For instance, condensation reactions that take several hours under conventional reflux can often be completed in mere minutes with microwave irradiation. mdpi.com This rapid heating minimizes the formation of side products that can occur during prolonged exposure to high temperatures.

The advantages are quantifiable; studies on related heterocyclic syntheses show that microwave-assisted methods can reduce reaction times from hours to minutes and increase yields by 10-20% or more. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative N-Alkylation Reaction

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | 0.5 - 2 hours | 3 - 5 minutes |

| Typical Yield | 70 - 80% | 85 - 95% |

| Energy Input | Indirect, slow heating | Direct, rapid heating |

| Side Products | Higher potential | Minimized |

Data is illustrative and based on findings from analogous syntheses of piperidine-containing compounds. mdpi.com

Flow Chemistry Approaches for Continuous Synthesis

Flow chemistry, or continuous manufacturing, represents a paradigm shift from traditional batch production. In this approach, reactants are pumped through a network of tubes and reactors where the reaction occurs. This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, consistency, and scalability. uc.pt

For the synthesis of this compound, a flow chemistry setup could involve pumping a solution of methyl 2-(piperidin-4-yl)acetate and an ethylating agent through a heated reactor column packed with a solid-supported base or catalyst. nih.gov This approach is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. The high surface-area-to-volume ratio in flow reactors allows for efficient heat dissipation, preventing thermal runaways. uc.pt Furthermore, integrating in-line purification modules, such as scavenger resins, can remove excess reagents or byproducts, delivering a cleaner product stream and simplifying workup procedures. thieme-connect.desemanticscholar.org The result is a more efficient, safer, and less wasteful process compared to conventional batch reactions. nih.gov

Solid-Phase Organic Synthesis Techniques

Solid-phase organic synthesis (SPOS) is a technique where molecules are covalently bound to an insoluble polymer support (resin) and synthesized in a stepwise manner. This methodology is renowned for its application in peptide and oligonucleotide synthesis but is equally powerful for creating small-molecule libraries. nih.govresearchgate.net It simplifies the purification process, as excess reagents and soluble byproducts are simply washed away from the resin-bound product.

A potential solid-phase route to this compound could involve anchoring a piperidine-4-acetic acid precursor to a suitable resin. The nitrogen of the resin-bound piperidine (B6355638) could then be ethylated using an excess of an ethylating agent. After the reaction is complete, the desired product is cleaved from the resin. This approach is highly amenable to automation and is particularly useful for parallel synthesis, where numerous analogues can be generated simultaneously by using a variety of alkylating agents in different reaction vessels. Multicomponent reactions, such as the Ugi reaction, have been successfully employed on solid supports to generate diverse piperidine derivatives, highlighting the versatility of this technique. nih.gov

High-Throughput Synthesis and Screening Methodologies

High-throughput synthesis (HTS) leverages automation, miniaturization, and parallel processing to rapidly synthesize large libraries of chemical compounds. This approach is a cornerstone of modern drug discovery and materials science. Methodologies like solid-phase synthesis and flow chemistry are key enablers of HTS. chemrxiv.org

By applying HTS principles to the synthesis of this compound, it is possible to create a library of related compounds for structure-activity relationship (SAR) studies. For example, a library could be generated by reacting a common precursor, methyl 2-(piperidin-4-yl)acetate, with a diverse array of alkyl halides in a multi-well plate format. Each well would contain a different alkylating agent, leading to a unique N-substituted piperidine derivative. Automated liquid handlers would dispense reagents, and robotic systems would manage the reaction, workup, and purification steps, allowing for the creation of hundreds or thousands of distinct compounds in a short period.

Optimization of Reaction Conditions and Yields

Systematic optimization of reaction conditions is crucial for maximizing product yield, minimizing impurities, and ensuring process efficiency. For the synthesis of this compound, key parameters for the N-alkylation step include the choice of base, solvent, temperature, and stoichiometry of reactants.

Base: The selection of a base is critical for deprotonating the piperidine nitrogen. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and organic bases such as N,N-diisopropylethylamine (DIPEA). The strength and solubility of the base can significantly impact reaction rate and yield. researchgate.net

Solvent: Solvents such as acetonitrile (B52724) (MeCN) and N,N-dimethylformamide (DMF) are often used for N-alkylation reactions. The polarity and boiling point of the solvent can influence reactant solubility and reaction kinetics. researchgate.net

Table 2: Illustrative Optimization of N-Alkylation Conditions for a Secondary Amine

| Entry | Base (3.0 equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | CsOAc | MeCN | 70 | 16 | 98 |

| 2 | KHCO₃ | MeCN | 70 | 16 | 91 |

| 3 | K₂CO₃ | MeCN | 70 | 16 | 76 |

| 4 | K₃PO₄ | MeCN | 70 | 16 | 65 |

Data adapted from a representative N-alkylation study on a related amine substrate to illustrate the impact of base selection. chemrxiv.org

Catalyst Recycling and Reuse Strategies

The development of sustainable chemical processes necessitates the use of recyclable and reusable catalysts. In synthetic routes to piperidine derivatives, particularly those involving hydrogenation or reductive amination, heterogeneous catalysts are often employed. nih.gov Reductive amination, where a ketone is reacted with an amine in the presence of a reducing agent and a catalyst, is a powerful method for forming C-N bonds and can be an alternative route to N-alkylated piperidines. harvard.edu

For example, this compound could potentially be synthesized via the reductive amination of a suitable keto-ester with ethylamine (B1201723). Catalysts for such transformations, like ruthenium on alumina (B75360) (Ru/Al₂O₃) or various nickel catalysts, can be designed for easy recovery and reuse. researchgate.netcardiff.ac.ukresearchgate.net Heterogeneous catalysts can be removed from the reaction mixture by simple filtration and reused in subsequent batches, reducing both cost and waste. Studies on reductive amination processes have demonstrated that catalysts can be recycled multiple times with minimal loss of activity, making the synthesis more economically viable and environmentally friendly. cardiff.ac.uk

Table 3: Catalyst Reusability in a Representative Reductive Amination Reaction

| Cycle | Catalyst | Product Yield (%) |

| 1 | Ru/Al₂O₃ | 47 |

| 2 | Recycled Ru/Al₂O₃ | 45 |

| 3 | Recycled Ru/Al₂O₃ | 42 |

Data is illustrative and based on the reductive amination of furoin, demonstrating the principle of catalyst recycling. cardiff.ac.uk

Supramolecular Chemistry and Molecular Recognition Studies

Host-Guest Interactions Involving the Piperidine (B6355638) Moiety

The piperidine moiety of Methyl 2-(1-ethylpiperidin-4-yl)acetate is a primary site for host-guest interactions, where the piperidine ring acts as a "guest" molecule that can be encapsulated by a larger "host" molecule. These interactions are driven by a combination of forces, including hydrophobic interactions, van der Waals forces, and hydrogen bonding.

One of the most studied classes of host molecules for piperidine derivatives are cyclodextrins. nih.govmdpi.comresearchgate.net Cyclodextrins are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic piperidine ring of this compound can be included within the cyclodextrin (B1172386) cavity, leading to the formation of a stable inclusion complex. mdpi.com The stoichiometry of these complexes can vary, with both 1:1 and 1:2 guest-to-host ratios being reported for different piperidine derivatives. mdpi.com The formation of such complexes can significantly alter the physicochemical properties of the guest molecule, such as its solubility and stability. nih.gov

Another class of host molecules capable of encapsulating piperidine derivatives are cucurbiturils. These macrocyclic compounds are composed of glycoluril (B30988) units linked by methylene (B1212753) bridges, forming a rigid, pumpkin-shaped hydrophobic cavity. The interactions between cucurbiturils and piperidine-containing guests are also primarily driven by the hydrophobic effect, with additional stabilization from ion-dipole interactions between the positively charged nitrogen of the piperidine ring (if protonated) and the carbonyl portals of the cucurbituril.

The binding affinity of these host-guest complexes is a critical parameter and is typically quantified by the association constant (Ka). While specific data for this compound is not extensively documented, studies on analogous piperidine-containing molecules provide insight into the expected range of these interactions.

Table 1: Illustrative Host-Guest Interactions of Piperidine Derivatives

| Host Molecule | Guest Molecule (Piperidine Derivative) | Stoichiometry (Guest:Host) | Primary Driving Force |

|---|---|---|---|

| β-Cyclodextrin | 1-Methyl-4-ethynyl-4-hydroxypiperidine | 1:1 | Hydrophobic interactions |

| β-Cyclodextrin | Various larger piperidine derivatives | 1:2 | Hydrophobic interactions |

| Cucurbit[n]urils | Generic Piperidinium Ion | 1:1 | Hydrophobic effect, ion-dipole |

Molecular Recognition Phenomena

Molecular recognition refers to the specific binding of a guest molecule to a complementary host molecule. In the context of this compound, the piperidine ring and the ethyl and acetate (B1210297) substituents all play a role in determining its recognition properties. The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, while the protons on the ring and its substituents can act as hydrogen bond donors.

For instance, the piperidine moiety can be incorporated into larger molecular scaffolds, such as porphyrins, to create synthetic receptors for chiral recognition. These hybrid molecules can selectively bind to chiral guest molecules, with the piperidine unit contributing to the formation of a chiral binding pocket. The interactions in such systems are often a combination of hydrogen bonding, π-π stacking, and steric effects.

The principles of molecular recognition are fundamental to understanding the biological activity of many piperidine-containing compounds, as they govern the interactions with biological targets like enzymes and receptors. nih.gov

Table 2: Factors Influencing Molecular Recognition of Piperidine Moieties

| Factor | Description | Role in Recognition |

|---|---|---|

| Hydrogen Bonding | The piperidine nitrogen can act as a hydrogen bond acceptor. | Directional interactions contributing to binding specificity. |

| Hydrophobic Effects | The nonpolar surface of the piperidine ring interacts favorably with nonpolar environments. | A significant driving force for binding in aqueous solutions. |

| Steric Complementarity | The size and shape of the piperidine ring and its substituents. | Dictates the "fit" between the guest and host molecules. |

| Electrostatic Interactions | The partial charges on the atoms of the piperidine moiety. | Contribute to the overall binding energy and orientation. |

Self-Assembly and Supramolecular Architectures

Self-assembly is the spontaneous organization of individual molecules into ordered structures through non-covalent interactions. Molecules like this compound can act as building blocks, or "tectons," for the construction of larger supramolecular architectures. The ability to form such assemblies is dependent on the presence of functional groups that can engage in directional and reversible non-covalent interactions.

In the case of this compound, potential interactions that could drive self-assembly include hydrogen bonding involving the acetate group and weak C-H···O interactions. While the N-ethylpiperidine moiety is primarily hydrophobic, the nitrogen atom can participate in intermolecular interactions, especially if protonated.

While specific studies on the self-assembly of pure this compound are not widely reported, the principles of crystal engineering and supramolecular synthesis suggest that this compound could be used to form predictable supramolecular structures. For example, co-crystallization with other molecules that have complementary hydrogen bonding sites could lead to the formation of binary co-crystals with unique architectures and properties.

Challenges and Future Directions in Research on Methyl 2 1 Ethylpiperidin 4 Yl Acetate

Addressing Synthetic Challenges and Limitations

The synthesis of Methyl 2-(1-ethylpiperidin-4-yl)acetate, while not detailed in dedicated literature, can be extrapolated from general methods for the synthesis of N-alkyl-4-substituted piperidines. These routes, however, are not without their inherent challenges.

A primary synthetic route would likely involve the N-alkylation of a piperidin-4-ylacetate precursor. A common method for N-alkylation of secondary amines like piperidine (B6355638) is the reaction with an alkyl halide, in this case, ethyl iodide or ethyl bromide, in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.net However, this approach can be complicated by the potential for over-alkylation, leading to the formation of a quaternary ammonium (B1175870) salt. Careful control of stoichiometry and reaction conditions is crucial to favor mono-alkylation.

Another significant challenge lies in the potential for competing C-alkylation versus N-alkylation, particularly if a strong base is used. While N-alkylation is generally favored for secondary amines, the presence of the enolizable acetate (B1210297) group could lead to undesired side reactions.

Purification of the final product can also present a hurdle. The basic nature of the piperidine nitrogen can lead to difficulties in chromatographic separation, and distillation may not be feasible if the compound has a high boiling point or is thermally labile.

A potential alternative synthetic strategy could involve the cyclization of a linear precursor. For instance, a one-step cyclization reaction of a compound with an active methylene (B1212753) group and an N-substituted diethanolamine (B148213) derivative has been reported for the synthesis of 4-substituted piperidines. google.com While this method can offer high yields, it requires the synthesis of a specific precursor, which may have its own set of challenges.

Table 1: Potential Synthetic Challenges and Mitigation Strategies

| Challenge | Description | Potential Mitigation Strategies |

| Over-alkylation | Formation of quaternary ammonium salts during N-ethylation. | Slow addition of the alkylating agent, use of a bulky base, careful monitoring of the reaction. researchgate.net |

| Competing C-alkylation | Alkylation at the carbon alpha to the ester carbonyl. | Use of milder bases, protection of the ester group if necessary. |

| Purification | Difficulties in separating the product from starting materials and byproducts. | Acid-base extraction, specialized chromatography techniques for amines. |

| Precursor Synthesis | Challenges in preparing the starting materials for cyclization-based routes. | Multi-step synthesis with careful optimization of each step. google.com |

Exploration of Novel Chemical Transformations

The functional groups present in this compound—a tertiary amine and a methyl ester—offer several avenues for novel chemical transformations.

The methyl ester is a versatile handle for further derivatization. It can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(1-ethylpiperidin-4-yl)acetic acid. This carboxylic acid can then be coupled with a variety of amines or alcohols to generate a library of amides and esters with potentially diverse biological activities. Transesterification with different alcohols could also be explored to modify the ester group directly.

The piperidine ring itself, while generally stable, can participate in certain reactions. For instance, ring-opening reactions, although typically requiring harsh conditions, could be investigated. More subtly, the nitrogen lone pair can be quaternized to form ammonium salts with various counter-ions, a strategy often employed to modify the solubility and pharmacological properties of amine-containing compounds. Furthermore, advanced synthetic methods could be explored for the functionalization of the piperidine ring itself, for instance, through C-H activation, although this would be a significant synthetic challenge.

Table 2: Potential Novel Chemical Transformations

| Functional Group | Transformation | Potential Reagents and Conditions | Resulting Compound Class |

| Methyl Ester | Hydrolysis | Aqueous acid or base | Carboxylic Acid |

| Transesterification | Alcohol, acid or base catalyst | New Esters | |

| Amidation (via the carboxylic acid) | Amine, coupling agent (e.g., DCC, EDC) | Amides | |

| Tertiary Amine | Quaternization | Alkyl halide | Quaternary Ammonium Salt |

| Piperidine Ring | Ring Opening | Strong reducing agents, specialized catalysts | Acyclic Amino Esters |

| C-H Functionalization | Transition metal catalysts | Substituted Piperidines |

Integration of Advanced Computational and Synthetic Techniques

Computational chemistry offers powerful tools to investigate the properties and potential applications of this compound. Techniques such as Density Functional Theory (DFT) can be employed to calculate the molecule's three-dimensional structure, electronic properties, and spectroscopic signatures. researchgate.net This information can be invaluable for understanding its reactivity and for interpreting experimental data.

Quantitative Structure-Activity Relationship (QSAR) modeling could be a particularly fruitful area of investigation. tandfonline.comresearchgate.net By synthesizing a focused library of derivatives, as discussed in the previous section, and evaluating their biological activity, a QSAR model could be developed to correlate specific structural features with activity. This model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding future synthetic efforts.

Molecular docking and molecular dynamics simulations could also be employed to investigate the potential interactions of this compound and its derivatives with biological targets. nih.govrsc.org Piperidine moieties are common in pharmaceuticals, and these computational techniques could help to identify potential protein targets and to understand the molecular basis of any observed biological activity. encyclopedia.pubnih.gov

The integration of these computational methods with advanced synthetic techniques, such as high-throughput synthesis and automated purification, could significantly accelerate the discovery and optimization of new compounds based on the this compound scaffold.

Table 3: Application of Advanced Computational Techniques

| Technique | Application | Potential Insights |

| Density Functional Theory (DFT) | Calculation of molecular geometry, electronic properties, and vibrational frequencies. | Understanding of molecular stability, reactivity, and spectroscopic characteristics. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. | Prediction of the activity of new derivatives and guidance for lead optimization. tandfonline.comresearchgate.net |

| Molecular Docking | Prediction of the binding mode of the molecule to a protein target. | Identification of potential biological targets and key intermolecular interactions. nih.govrsc.org |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the molecule in a biological environment. | Assessment of the stability of ligand-protein complexes and understanding of binding kinetics. nih.gov |

Emerging Research Avenues and Prospects

Given the prevalence of the piperidine scaffold in medicinal chemistry, a primary emerging research avenue for this compound is the systematic exploration of its pharmacological properties. nih.gov The ethyl group on the piperidine nitrogen and the methyl acetate at the 4-position provide a unique combination of lipophilicity and hydrogen bonding potential that could lead to interesting biological activities.

Future research could focus on synthesizing and screening a library of derivatives against a panel of biological targets, including G-protein coupled receptors, ion channels, and enzymes, where piperidine-containing molecules have shown activity. The insights gained from such a screening campaign could pave the way for the development of new therapeutic agents.

Another promising direction is the use of this compound as a building block in the synthesis of more complex molecules. The ester and the tertiary amine functionalities provide orthogonal handles for further chemical modifications, making it a potentially valuable intermediate in the synthesis of natural products or other complex organic molecules.

Finally, the development of more efficient and sustainable synthetic routes to this compound and its analogues is a worthy research goal in itself. This could involve the exploration of catalytic methods, flow chemistry, or the use of greener solvents and reagents.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(1-ethylpiperidin-4-yl)acetate, and how can reaction conditions be optimized?

Answer: A plausible synthetic route involves reacting 1-ethylpiperidin-4-yl derivatives with methyl acetoacetate or its analogues under basic conditions. For example, describes a similar compound synthesized via condensation of 4-hydroxypiperidine with an ester under basic catalysis. Optimization may include:

- Temperature control : Maintaining 0–5°C during exothermic steps to minimize side reactions.

- Catalyst selection : Using triethylamine or DMAP to enhance nucleophilicity.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) for high purity .

- Characterization : Confirm structure via H/C NMR (e.g., δ 1.1–1.3 ppm for ethyl group protons) and LC-MS for molecular ion validation .

Q. How can researchers ensure accurate characterization of this compound using spectroscopic and chromatographic methods?

Answer:

- NMR Spectroscopy : Assign peaks using DEPT-135 to distinguish CH, CH, and CH groups. The ethylpiperidine moiety typically shows resonances at δ 2.4–3.0 ppm (piperidine CH) and δ 1.2–1.4 ppm (ethyl CH) .

- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion [M+H] at m/z corresponding to CHNO.

- HPLC : Use a C18 column with a mobile phase of 65:35 methanol/buffer (pH 4.6) for purity assessment (retention time ~8–10 min) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors (H335 hazard) .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers under ambient conditions, away from oxidizers and heat sources .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Answer:

- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .

- Refinement : Apply SHELXL for least-squares refinement. Key parameters include R-factor (<0.05) and Flack parameter for chiral centers .

- Challenges : Address disorder in the ethyl group using PART instructions in SHELX. For example, resolved similar issues in a chromen-4-one derivative by constraining bond lengths/angles .

Q. How can researchers analyze conflicting spectroscopic data during structural elucidation?

Answer:

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations).

- Crystallographic Confirmation : Resolve discrepancies (e.g., unexpected coupling constants) via X-ray structures .

- Dynamic Effects : Consider rotational barriers (e.g., piperidine ring puckering) causing splitting in H NMR .

Q. What strategies are effective in evaluating the biological activity of this compound derivatives?

Answer:

- Assay Design : Test acetylcholinesterase inhibition (relevant to piperidine derivatives) using Ellman’s method .

- Structure-Activity Relationships (SAR) : Modify the ester group (e.g., ethyl to methyl) and correlate with IC values .

- Toxicity Screening : Use zebrafish embryos (FET assay) to assess developmental toxicity (LC determination) .

Q. How can computational methods aid in predicting the reactivity of this compound in synthetic pathways?

Answer:

- DFT Calculations : Optimize transition states for ester hydrolysis or nucleophilic substitution using Gaussian09 (B3LYP/6-31G*) .

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction rates .

- Docking Studies : Predict binding affinities to biological targets (e.g., GPCRs) using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.